Compound Description: Compound 1 is a potent inhibitor of bacterial DNA gyrase that has been investigated for its interaction with mammalian topoisomerase II (topo II). [] It exhibited an EC50 value of 7.6 μM in a DNA cleavage assay using topo II isolated from HeLa cells. []
Relevance: This compound shares a core quinoline structure with N-[4-(1-piperidinylcarbonyl)phenyl]-2-(4-pyridinyl)-4-quinolinecarboxamide, differing in the substituents at the 1, 3, 6, 7, and 8 positions. The presence of a 4-pyridinyl group at the 7-position and a carboxylic acid group at the 3-position are notable similarities. []
Compound Description: CP-115,953 is an analog of Compound 1 modified at the 7-position with a 4-hydroxyphenyl group. [] This modification resulted in a 6-fold increase in potency against topo II compared to Compound 1. []
Relevance: Similar to Compound 1, CP-115,953 also exhibits structural similarities to N-[4-(1-piperidinylcarbonyl)phenyl]-2-(4-pyridinyl)-4-quinolinecarboxamide, sharing the quinoline core and the presence of a carboxylic acid group at the 3-position. []
Compound Description: AM-0687 is a potent and selective PI3Kδ inhibitor identified through the optimization of 2,3,4-trisubstituted quinoline derivatives. [] It demonstrated strong dose-dependent reduction of IgG and IgM specific antibodies in a keyhole limpet hemocyanin model in rats. []
Relevance: This compound shares a significant structural resemblance to N-[4-(1-piperidinylcarbonyl)phenyl]-2-(4-pyridinyl)-4-quinolinecarboxamide, both containing a quinoline core substituted with a 2-pyridinyl group at the 3-position and a carboxamide group at the 4-position. []
Compound Description: AM-1430, an analog of AM-0687, is another potent and selective PI3Kδ inhibitor with favorable potency and pharmacokinetic profiles. [] Like AM-0687, it effectively reduced IgG and IgM specific antibody production in a keyhole limpet hemocyanin model. []
Relevance: AM-1430 possesses a very similar structure to N-[4-(1-piperidinylcarbonyl)phenyl]-2-(4-pyridinyl)-4-quinolinecarboxamide, differing only in the position of the fluorine atom on the quinoline ring. Both compounds belong to the 2,3,4-trisubstituted quinoline class. []
Compound Description: These derivatives were synthesized from ferrocenecarboxaldehyde, ethyl cyanoacetate, aniline, and acetylenic esters, with structures confirmed by IR, H NMR, C NMR, mass spectroscopy, and elemental analysis. [] Theoretical studies suggest they might possess nonlinear optical (NLO) properties. []
Relevance: Although structurally distinct from N-[4-(1-piperidinylcarbonyl)phenyl]-2-(4-pyridinyl)-4-quinolinecarboxamide, this group of compounds highlights the utilization of pyridinyl groups in conjunction with various substituents for exploring diverse functionalities, including potential NLO applications. []
Compound Description: ICA-105574 is a potent activator of the human ether-à-go-go-related gene (hERG) potassium channel, showing a unique mechanism of action by primarily removing hERG channel inactivation. []
Relevance: Despite its structural dissimilarity to N-[4-(1-piperidinylcarbonyl)phenyl]-2-(4-pyridinyl)-4-quinolinecarboxamide, ICA-105574 exemplifies the exploration of benzamide derivatives in medicinal chemistry, specifically targeting ion channels like the hERG channel. []
Compound Description: Imanitib mesylate is an antileukemic cytostatic agent used in cancer therapy. []
Relevance: Although structurally different from N-[4-(1-piperidinylcarbonyl)phenyl]-2-(4-pyridinyl)-4-quinolinecarboxamide, Imanitib mesylate highlights the exploration of benzamide derivatives with complex substituents for anticancer activity, particularly by targeting specific kinases. []
Compound Description: Compound 2e is a potent and selective human β3-adrenergic receptor agonist, exhibiting good oral bioavailability in multiple mammalian species and an extended duration of action. []
Relevance: Although structurally distinct from N-[4-(1-piperidinylcarbonyl)phenyl]-2-(4-pyridinyl)-4-quinolinecarboxamide, Compound 2e highlights the incorporation of pyridinyl and phenyl groups in drug design for targeting GPCRs, specifically β3-adrenergic receptors, and achieving desired pharmacological properties. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.